HMN-176

概要

準備方法

合成経路と反応条件

HMN-176は、そのプロドラッグであるHMN-214から合成されます。調製には、以下の手順が含まれます。

HMN-214の合成: HMN-214は、特定の条件下で、スチルバゾール誘導体をメトキシベンゼンスルホニルクロリドとカップリングさせる一連の化学反応によって合成されます.

This compoundへの変換: HMN-214は、その後、生体内で代謝されてthis compoundを生成します。

工業生産方法

This compoundの工業生産には、HMN-214の大規模合成と、それに続く制御された代謝プロセスによるthis compoundへの変換が含まれます。 生産プロセスにより、最終生成物の高純度と高収率が保証されます .

化学反応の分析

Mechanisms of Action

HMN-176 exhibits a dual mechanism of action that contributes to its antitumor efficacy:

Cytotoxicity

This compound has demonstrated significant cytotoxic effects across various human tumor cell lines, including breast, ovarian, and non-small cell lung cancers. Its mean IC50 value is approximately 118 nM, indicating potent activity against these cancer types .

Inhibition of Drug Resistance

The compound also plays a crucial role in modulating drug resistance mechanisms:

-

MDR1 Expression Inhibition : this compound inhibits the expression of the MDR1 gene, which is associated with multidrug resistance in cancer cells. This inhibition occurs through interference with transcription factors such as NF-Y .

Interaction Studies

Research indicates that this compound can alter cellular environments to improve the effectiveness of other drugs:

Impact on Cellular Processes

Studies have noted that treatment with this compound leads to significant changes in cellular morphology and function:

-

Mitosis Interference : The compound inhibits mitosis by interfering with polo-like kinase-1 without significantly affecting tubulin polymerization .

Table 3: Effects on Cellular Morphology

| Concentration (µM) | Effect on Mitosis |

|---|---|

| 0.025 | Inhibits aster formation |

| 0.25 | Prevents spindle assembly |

| 2.5 | Increases mitotic duration |

科学的研究の応用

HMN-176 has a wide range of scientific research applications:

作用機序

HMN-176は、複数のメカニズムを通じてその効果を発揮します。

細胞周期停止: これは、紡錘体極体を破壊することによりM期で細胞周期停止を引き起こし、DNA断片化の誘導につながります.

転写因子阻害: This compoundは、転写因子NF-Yの多剤耐性遺伝子プロモーターにおける標的配列への結合を阻害し、それにより遺伝子の発現をダウンレギュレートします.

アポトーシス誘導: この化合物は、カスパーゼ-3とミトコンドリア経路の活性化を通じてアポトーシスを誘導します.

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、その独自性を強調しています。

シスプラチン: シスプラチンとは異なり、this compoundは有意な神経毒性を引き起こさず、転写因子阻害を含む異なる作用機序を持っています.

アドリアマイシン: This compoundは、多剤耐性遺伝子をダウンレギュレートすることにより、アドリアマイシン耐性細胞株に対して効果的です.

エトポシド: This compoundは、エトポシドとは異なる活性スペクトルを持つ強力な細胞毒性を示します.

タキソールとビンクリスチン: This compoundは、タキソールとビンクリスチンでは観察されない、中心体依存性微小管核形成を阻害するユニークな能力を持っています.

類似の化合物のリスト

- シスプラチン

- アドリアマイシン

- エトポシド

- タキソール

- ビンクリスチン

類似化合物との比較

HMN-176 is compared with other similar compounds to highlight its uniqueness:

Cisplatin: Unlike cisplatin, this compound does not cause significant neurotoxicity and has a different mechanism of action involving transcription factor inhibition.

Adriamycin: This compound is effective against Adriamycin-resistant cell lines by down-regulating the multidrug resistance gene.

Etoposide: This compound exhibits potent cytotoxicity with a different spectrum of activity compared to etoposide.

Taxol and Vincristine: This compound has a unique ability to inhibit centrosome-dependent microtubule nucleation, which is not observed with taxol and vincristine.

List of Similar Compounds

- Cisplatin

- Adriamycin

- Etoposide

- Taxol

- Vincristine

生物活性

HMN-176 is a synthetic compound recognized for its potential as an antitumor agent, particularly in overcoming multidrug resistance in various cancer types. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in different cancer models, and relevant case studies.

This compound operates primarily through two distinct mechanisms:

- Inhibition of Multidrug Resistance (MDR) : this compound has been shown to suppress the expression of the multidrug resistance gene (MDR1), which is often overexpressed in resistant cancer cell lines. Studies indicate that treatment with this compound results in a significant reduction in MDR1 mRNA and protein levels, thereby restoring sensitivity to conventional chemotherapeutics like Adriamycin .

- Disruption of Centrosome Function : this compound is classified as a first-in-class anticentrosome drug that interferes with microtubule assembly during mitosis. It inhibits the formation of centrosome-nucleated microtubules, leading to abnormal spindle formation and subsequent cell cycle arrest at the G2/M phase . This disruption is crucial for its antiproliferative effects against various tumor cell lines.

Efficacy in Cancer Models

Research has demonstrated the effectiveness of this compound across several cancer types:

- Ovarian Cancer : In a study involving K2 human ovarian cancer cells resistant to Adriamycin, this compound treatment significantly decreased the half-maximal inhibitory concentration (GI50) of Adriamycin by approximately 50% .

- Breast Cancer : this compound exhibited activity against 75% of breast cancer specimens tested, with notable efficacy at concentrations as low as 1.0 µg/ml .

- Non-Small Cell Lung Cancer : The compound showed effectiveness in 67% of non-small cell lung cancer specimens when treated with 10 µg/ml .

Table 1: Summary of this compound Efficacy Across Cancer Types

| Cancer Type | Specimens Tested | Response Rate (%) | Effective Concentration (µg/ml) |

|---|---|---|---|

| Ovarian | 7 | 57 | 10 |

| Breast | 8 | 75 | 1 |

| Non-Small Cell Lung | 6 | 67 | 10 |

Case Studies and Clinical Insights

Several studies have explored the clinical implications and safety profiles of this compound:

- Cell Line Studies : In vitro studies using A2780 and A2780cp ovarian carcinoma cell lines revealed significant alterations in gene expression associated with drug resistance when exposed to this compound. Notably, there was an upregulation of the tissue inhibitor matrix metalloproteinases gene (TIMP), suggesting a potential mechanism for overcoming drug resistance .

- Animal Models : In mouse xenograft models implanted with Adriamycin-resistant cells, oral administration of HMN-214 (the prodrug form) led to decreased MDR1 expression and enhanced sensitivity to chemotherapy .

- Phase I Clinical Trials : Preliminary clinical trials have indicated tumor stabilization and reduced serum tumor markers in patients receiving HMN-214, highlighting its potential for further development in solid tumors .

特性

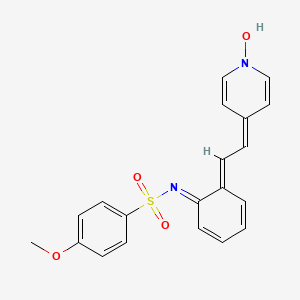

IUPAC Name |

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-STNHEDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173529-10-7 | |

| Record name | HMN 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。